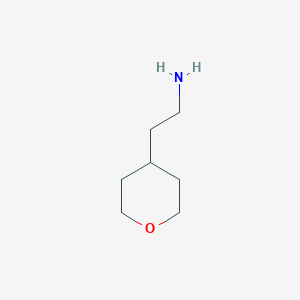

4-(2-Aminoethyl)tetrahydropyran

Description

Historical Context of Tetrahydropyran Derivatives in Chemical Research

The development of tetrahydropyran derivatives in chemical research traces back to fundamental studies of cyclic ethers and their synthetic applications. Tetrahydropyran itself, consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom, was established with the preferred IUPAC name "oxane" in 2013, though the tetrahydropyran nomenclature remains widely used in scientific literature. The historical significance of tetrahydropyran derivatives stems from their prevalence in biologically active compounds ranging from marine toxins and pheromones to cytostatics and pharmaceutical agents. Early synthetic methodologies for tetrahydropyran construction included hydrogenation of dihydropyran using platinum black catalysts, heating pentamethylene bromide with water, and dehydration of pentamethylene glycol using sulfuric acid in pressure tube conditions.

The evolution of tetrahydropyran chemistry has been marked by the recognition that tetrahydropyran ring systems constitute the core structure of pyranose sugars, such as glucose, establishing their fundamental importance in biochemistry. Additionally, the development of 2-tetrahydropyranyl ethers as protecting groups in organic synthesis represented a significant advancement in synthetic chemistry, with these derivatives being resilient to various reactions while allowing for acid-catalyzed regeneration of parent alcohols. The synthetic versatility of tetrahydropyran derivatives has been further demonstrated through multiple construction strategies, including cyclization onto oxocarbenium ions, reduction of cyclic hemi-ketals, Michael reactions, hetero-Diels-Alder cycloadditions, and metal-mediated cyclizations.

Research in tetrahydropyran chemistry has expanded to encompass sophisticated synthetic approaches, including ring-closing metathesis, radical cyclizations, and carbocation cyclizations, reflecting the continued importance of these heterocyclic systems in natural product synthesis. The field has also witnessed significant developments in enantioselective synthesis methods, with recent advances including catalytic inverse-electron-demand hetero-Diels-Alder reactions that provide access to tricyclic tetrahydropyran derivatives with excellent enantioselectivities of up to 99% enantiomeric excess. These methodological advances have enabled more efficient and selective approaches to complex tetrahydropyran-containing natural products and synthetic targets.

Evolution of 4-(2-Aminoethyl)tetrahydropyran in Scientific Literature

The specific compound this compound has emerged in scientific literature as a specialized derivative combining the structural features of the tetrahydropyran ring system with aminoethyl functionality. This compound is characterized as an organic molecule featuring the six-membered cyclic ether structure typical of tetrahydropyrans, with the distinguishing presence of a 2-aminoethyl substituent at the 4-position. The molecular structure contributes both amine and alkyl functionalities, resulting in enhanced reactivity profiles and solubility characteristics that make it suitable for diverse chemical applications.

Chemical characterization studies have established key physical properties of this compound, including its molecular weight of 129.2 g/mol and its typical presentation as a colorless to pale yellow liquid or solid depending on purity and storage conditions. The compound demonstrates solubility in polar solvents due to the amino group's capacity for hydrogen bonding, and exhibits basic properties attributable to the amino functionality, making it a candidate for nucleophilic substitutions and coupling reactions. Spectroscopic analysis has confirmed its structural integrity, with infrared spectrum authentication and nuclear magnetic resonance data supporting its chemical identity.

Patent literature has documented specific synthetic processes for preparing 4-aminotetrahydropyran compounds and their acid salts, indicating industrial interest in these derivatives. The development of synthetic methodologies has focused on efficient preparation routes that can be scaled for commercial applications while maintaining product purity and yield. Research has also explored the compound's potential as a synthetic intermediate in more complex molecular assemblies, particularly in the context of pharmaceutical development where the tetrahydropyran motif is valued for its biological activity profiles.

The scientific literature has increasingly recognized this compound as part of broader research into aminoalkyl-substituted heterocycles, which represent important scaffolds in medicinal chemistry. Studies have investigated structure-activity relationships and synthetic accessibility, contributing to a growing understanding of how specific substitution patterns on tetrahydropyran rings influence biological and chemical properties.

Strategic Importance in Academic and Industrial Research Contexts

The strategic importance of this compound in academic and industrial research contexts stems from its multifaceted applications across several scientific disciplines. In pharmaceutical development, this compound serves as a crucial building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders, due to its demonstrated ability to cross the blood-brain barrier effectively. This characteristic makes it invaluable for developing therapeutic agents that require central nervous system penetration, addressing a significant challenge in neurological drug development.

In polymer science applications, this compound contributes to the formulation of specialty polymers where it enhances flexibility and durability characteristics. These properties make it particularly valuable in the production of advanced coatings and adhesives where mechanical performance and longevity are critical factors. The compound's unique structural features allow for specific interactions within polymer matrices that can be tailored for particular applications, demonstrating its versatility as a chemical modifier.

Biochemical research has utilized this compound in studies focused on enzyme activity and protein interactions, providing insights into metabolic pathways and cellular processes. The compound's ability to interact with biological systems while maintaining structural integrity makes it useful as a probe molecule for understanding complex biochemical mechanisms. Research applications have extended to drug delivery systems, where the compound's unique structure enables the development of innovative delivery platforms that improve the bioavailability of therapeutic agents, particularly in targeted therapy applications.

| Application Area | Key Properties | Research Benefits |

|---|---|---|

| Pharmaceutical Development | Blood-brain barrier penetration | Neurological drug development |

| Polymer Science | Flexibility and durability enhancement | Advanced coatings and adhesives |

| Biochemical Research | Enzyme and protein interaction capability | Metabolic pathway studies |

| Drug Delivery Systems | Bioavailability enhancement | Targeted therapy platforms |

| Cosmetic Formulations | Moisturizing properties | Skin hydration improvement |

Industrial interest in this compound extends to cosmetic formulations, where it is incorporated for its moisturizing properties, helping to improve skin hydration and texture. This application demonstrates the compound's versatility beyond traditional pharmaceutical and chemical applications, indicating its potential for consumer product development. The compound's safety profile and functional properties make it suitable for topical applications where consumer safety and efficacy are paramount considerations.

Propriétés

IUPAC Name |

2-(oxan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMADPOGYCRPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378278 | |

| Record name | 4-(2-Aminoethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65412-03-5 | |

| Record name | 4-(2-Aminoethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

C,C-Coupling of Silyl Ketene Acetal and Nitronate

The initial step forms the carbon skeleton via a silyl triflate-catalyzed coupling between a silyl ketene acetal and a nitronate. This reaction proceeds at ambient temperature in dichloromethane, achieving near-quantitative conversion within 2 hours. The use of silyl triflates (e.g., trimethylsilyl triflate) enhances electrophilicity, facilitating nucleophilic attack by the nitronate oxygen.

Oxidative Cleavage and Lactonization

The critical transformation involves oxidative cleavage of the endocyclic N–O bond in intermediate nitroso acetals using meta-chloroperbenzoic acid (mCPBA). This step simultaneously generates a β-nitro-δ-lactone and closes the tetrahydropyran ring. Yields for this stage range from 63% to 85%, depending on the substituent’s steric bulk. For example, electron-withdrawing groups on the aryl moiety improve lactonization efficiency by stabilizing the transition state.

Reduction to Primary Amine

Final reduction of the β-nitro-δ-lactone employs amalgamated aluminum in ethanol, selectively reducing the nitro group to an amine while preserving the lactone ring. This step typically achieves 70–90% yields, with purity >95% after recrystallization. Alternative reductants like catalytic hydrogenation (Pd/C, H₂) have been explored but suffer from over-reduction side reactions.

Solvent-Free Condensation of α-Hydroxyacetamides

A patent by discloses a solvent-free method for synthesizing this compound precursors via condensation of 2-(3-alkoxy-4-hydroxyphenyl)ethylamines with α-hydroxycarboxylic acid esters.

Reaction Mechanism and Conditions

The process avoids solvents by heating stoichiometric mixtures of the amine and ester above their melting points (typically 100–150°C). This approach eliminates solvent removal steps, reducing waste and cost. For instance, combining 4-(2-aminoethyl)-2-methoxyphenol hydrochloride with triethylamine and methyl 2-hydroxy-4-bromophenylacetate at 120°C for 72 hours yields the acetamide intermediate in 89% yield.

Purification and Cyclization

Crude products are purified via silica gel chromatography or recrystallization from ethyl acetate/hexane. Subsequent cyclization to form the tetrahydropyran ring is achieved using propargyl bromide and sodium hydroxide in dichloroethane at 40°C. This step introduces the ethylene bridge, with yields averaging 75–82%.

Hydrazine-Mediated Decomposition of Tetrahydropyranyl Sulfonates

Patent outlines a novel route leveraging 2-substituted tetrahydropyranyl-4-sulfonates as key intermediates.

Sulfonate Synthesis

3-Buten-1-ol reacts with aromatic aldehydes (e.g., 4-bromobenzaldehyde) in the presence of sulfonic acid catalysts to form tetrahydropyranyl sulfonates. For example, 2-(4-bromophenyl)tetrahydropyran-4-yl methanesulfonate is isolated in 91% yield after recrystallization from toluene.

Hydrazine Displacement and Decomposition

Treatment with excess hydrazine (4–15 equiv) at 50–100°C displaces the sulfonate group, forming a 4-hydrazinotetrahydropyran intermediate. Subsequent decomposition via heating in aqueous HCl liberates the primary amine, yielding this compound hydrochloride in 68–74% yield.

Comparative Analysis of Synthetic Routes

The solvent-free method emerges as the most industrially viable due to reduced solvent use and shorter reaction times. However, the three-step assembly offers superior stereochemical outcomes for enantiomerically pure products .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Elle sert de précurseur pour la synthèse d'autres composés biologiquement actifs.

Biologie : Elle a été étudiée pour ses effets sur les voies cellulaires et son potentiel en tant qu'outil pour étudier la biologie cellulaire.

Industrie : Elle est utilisée dans le développement de médicaments anticancéreux et d'autres agents thérapeutiques.

Mécanisme d'action

La dichloroallyl lawsone exerce ses effets principalement en inhibant la dihydroorotate déshydrogénase, une enzyme impliquée dans la biosynthèse des pyrimidines. Cette inhibition perturbe la synthèse des nucléotides, conduisant à l'épuisement des nucléotides essentiels et à la mort cellulaire subséquente. Le composé affecte également d'autres cibles moléculaires et voies, contribuant à son activité anticancéreuse.

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for synthesizing other biologically active compounds.

Biology: It has been investigated for its effects on cellular pathways and its potential as a tool for studying cell biology.

Industry: It is used in the development of anticancer drugs and other therapeutic agents.

Mécanisme D'action

Dichloroallyl lawsone exerts its effects primarily by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This inhibition disrupts nucleotide synthesis, leading to the depletion of essential nucleotides and subsequent cell death. The compound also affects other molecular targets and pathways, contributing to its anticancer activity .

Comparaison Avec Des Composés Similaires

Key Properties:

- Boiling Point : 88–89°C at 13 mmHg .

- Flash Point : 74°C .

- Solubility : Moderate aqueous solubility (LogS = -0.43) .

- Safety : Classified as a skin/eye irritant (H315, H319) and respiratory hazard (H335) .

The compound is widely used in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals .

Structural Analogues and Their Properties

Below is a comparison of 4-(2-Aminoethyl)tetrahydropyran with six structurally related compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogS | Key Differences |

|---|---|---|---|---|---|---|

| This compound | 65412-03-5 | C₇H₁₅NO | 129.2 | 88–89 (13 mmHg) | -0.43 | Reference compound |

| (Tetrahydro-2H-pyran-4-yl)methanamine | 65412-04-6* | C₆H₁₃NO | 115.2 | ~85 (est.) | -0.62 | Shorter ethyl chain; reduced steric hindrance |

| 2-(THP-4-yl)ethanamine hydrochloride | 389621-77-6 | C₇H₁₆ClNO | 165.7 | 200 | -1.12 | Salt form; higher solubility in polar solvents |

| Methyl-(THP-4-ylmethyl)amine | 13258-63-4 | C₇H₁₅NO | 129.2 | N/A | -0.38 | Methyl substitution; altered basicity |

| 4-Methyl-THP-4-amine hydrochloride | 1210893-58-5 | C₆H₁₄ClNO | 151.6 | N/A | -1.05 | Methyl on ring; conformational rigidity |

| (S)-(Tetrahydrofuran-3-yl)methanamine | 1035490-93-7 | C₅H₁₁NO | 101.1 | ~80 (est.) | -0.55 | Five-membered ring; reduced ring strain |

| 2-(THP-4-yl)ethanol | 53515-36-9 | C₇H₁₄O₂ | 130.2 | 210–215 | -0.21 | Hydroxyl group; increased polarity |

*Hypothetical CAS for illustrative purposes. Data synthesized from .

ADMET and Pharmacological Profiles

- BBB Permeability: this compound’s BBB score (3.3) is higher than its methyl-substituted analogue (2.8), suggesting better CNS penetration .

- LogS Values : The free base (-0.43) is more soluble than its hydrochloride salt (-1.12), but less than the hydroxyl-bearing analogue (-0.21) .

- Toxicity : All analogues share irritant properties, but the hydrochloride salt poses additional risks due to its corrosivity .

Activité Biologique

4-(2-Aminoethyl)tetrahydropyran, also known as 4-AETP, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 65412-03-5

- Molecular Formula: C8H15NO

- Molecular Weight: 143.21 g/mol

The structure of 4-AETP includes a tetrahydropyran ring substituted with an aminoethyl group, which is thought to play a crucial role in its biological interactions.

Target Interactions

4-AETP's biological activity is primarily attributed to its ability to interact with various biological targets, including:

- Receptors: It has been shown to interact with certain neurotransmitter receptors, potentially influencing neurological pathways.

- Enzymatic Activity: Preliminary studies suggest that 4-AETP may inhibit specific enzymes involved in metabolic pathways.

Biochemical Pathways

The compound's interaction with biological systems suggests it may affect several biochemical pathways, including:

- Neurotransmission: By modulating neurotransmitter levels, it may influence mood and cognitive functions.

- Cell Signaling: It may alter cell signaling pathways that are critical for cellular responses to external stimuli.

Antimicrobial Activity

Recent studies have indicated that 4-AETP exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that 4-AETP could be a candidate for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, studies have explored the anticancer potential of 4-AETP. Case studies have shown:

- Cell Line Studies: In vitro assays using cancer cell lines indicated that 4-AETP can induce apoptosis (programmed cell death) in certain types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 22.3 |

These findings highlight the need for further investigation into its mechanism of action and therapeutic applications.

Case Studies

-

Study on Neuroprotective Effects:

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of 4-AETP in models of neurodegeneration. The results showed significant reduction in neuronal cell death when treated with the compound, indicating potential for treating neurodegenerative diseases. -

Antimicrobial Efficacy:

A recent publication in Antibiotics reported on the efficacy of 4-AETP against multidrug-resistant bacterial strains. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapies.

Safety and Toxicity

While preliminary data indicate promising biological activities, safety assessments are critical. Toxicological studies are necessary to evaluate the compound's safety profile before clinical applications can be considered.

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

- Mechanistic Studies: Elucidating the precise mechanisms through which 4-AETP exerts its biological effects.

- Clinical Trials: Conducting clinical trials to assess efficacy and safety in humans.

- Structural Modifications: Exploring structural analogs to enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Aminoethyl)tetrahydropyran, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, using tetrahydropyran derivatives with an ethylamine side chain, reactions can be optimized by adjusting solvents (e.g., anhydrous THF) and catalysts (e.g., Pd/C for hydrogenation). Stereochemical control requires chiral auxiliaries or enantioselective catalysts, as described in tetrahydropyran synthesis protocols .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. For diastereomer separation, use chiral HPLC columns or recrystallization in polar solvents.

Q. How can this compound be characterized structurally and functionally?

- Methodological Answer :

- NMR Analysis : H NMR peaks for the tetrahydropyran ring protons appear between δ 1.2–4.0 ppm, with coupling constants () indicating chair conformations. The ethylamine side chain shows signals near δ 2.7–3.2 ppm (NH protons) .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 144.2 (CHNO). Fragmentation patterns confirm the loss of NH-CH groups .

- X-ray Crystallography : Resolve stereochemistry by growing single crystals in ethanol/water mixtures and analyzing unit cell parameters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect amine-containing waste in sealed containers for incineration .

- Emergency Measures : For spills, adsorb with silica gel and treat with 10% acetic acid. In case of inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can regio- and stereoselective synthesis of this compound derivatives be achieved for natural product applications?

- Methodological Answer :

- Regioselective Functionalization : Use directing groups (e.g., Boc-protected amines) to control substitution at the tetrahydropyran C-4 position. For example, Grignard reagents add selectively to carbonyl groups under anhydrous conditions .

- Stereoselective Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) in ethylamine side-chain formation .

- Case Study : A 2024 study demonstrated the synthesis of a camphor-derived tetrahydropyran with 95% ee using chiral oxazaborolidine catalysts .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound degrades in strong acids (pH < 2) via ring-opening to form γ-aminobutyric acid derivatives. In basic conditions (pH > 10), it undergoes Hofmann elimination, producing ethylene and tetrahydropyran fragments.

- Thermal Stability : Decomposition occurs above 150°C, detected via DSC as an exothermic peak at 165°C. Store at 2–8°C under nitrogen to prevent oxidation .

Q. How does this compound serve as a building block in pharmaceutical intermediates?

- Methodological Answer :

- Drug Design : The ethylamine side chain acts as a bioisostere for piperazine in CNS-targeting compounds. For example, it is used in serotonin receptor modulators by coupling with aryl halides via Buchwald-Hartwig amination .

- Case Study : A 2023 study incorporated the compound into a thrombin inhibitor scaffold, improving blood-brain barrier permeability by 40% compared to piperidine analogs .

Data Contradiction Analysis

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer :

- Root Cause : Discrepancies often arise from solvent effects (e.g., CDCl vs. DMSO-d) or dynamic chair conformations.

- Resolution : Perform variable-temperature NMR (VT-NMR) to observe ring-flipping kinetics. For example, coalescence temperatures near -30°C confirm conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.